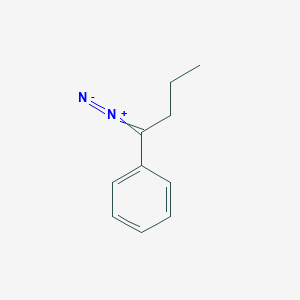
(1-Diazobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Diazobutyl)benzene is an organic compound with the molecular formula C10H12N2. It consists of a benzene ring substituted with a diazobutyl group. This compound is part of the diazo compounds family, which are characterized by the presence of a diazo group (-N=N-). These compounds are known for their versatility in organic synthesis and their ability to form carbenes, which are highly reactive intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Diazobutyl)benzene typically involves the reaction of butylamine with nitrous acid to form the corresponding diazonium salt, which is then coupled with benzene. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent its decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Diazobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
(1-Diazobutyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of carbenes, which are intermediates in various organic reactions.
Biology: Studied for its potential use in photochemical reactions and as a photoswitchable molecule.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-Diazobutyl)benzene involves the formation of carbenes through the decomposition of the diazo group. These carbenes can then participate in various chemical reactions, such as insertion into C-H bonds, cyclopropanation, and addition to double bonds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
- (1-Diazoethyl)benzene
- (1-Diazopropyl)benzene
- (1-Diazomethyl)benzene
Comparison
(1-Diazobutyl)benzene is unique due to its specific diazobutyl group, which imparts different reactivity and properties compared to other diazo compounds. For example, this compound may have different steric and electronic effects compared to (1-Diazoethyl)benzene or (1-Diazopropyl)benzene, leading to variations in reaction outcomes and applications .
Properties
CAS No. |
75920-63-7 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-diazobutylbenzene |
InChI |
InChI=1S/C10H12N2/c1-2-6-10(12-11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
IVDMEYOJMHNHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















